N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]naphthalene-2-carboxamide
Description
N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]naphthalene-2-carboxamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core with a 4-chlorophenyl substituent at position 2 and a naphthalene-2-carboxamide group at position 3. The sulfone (5,5-dioxo) moiety enhances metabolic stability and electronic polarization, while the naphthalene system contributes to hydrophobic interactions, making the compound a candidate for applications in medicinal chemistry or materials science. Structural characterization of such compounds typically employs crystallographic tools like SHELX and ORTEP-III , with ring puckering analysis guided by Cremer-Pople coordinates .
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O3S/c23-17-7-9-18(10-8-17)26-21(19-12-30(28,29)13-20(19)25-26)24-22(27)16-6-5-14-3-1-2-4-15(14)11-16/h1-11H,12-13H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHBVMGJYCRHMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)Cl)NC(=O)C4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]naphthalene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-c]pyrazole core, which is achieved through cyclization reactions involving appropriate precursors. The chlorophenyl group is introduced via electrophilic aromatic substitution, and the naphthalene carboxamide moiety is attached through amide bond formation. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Purification methods like recrystallization and chromatography are used to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]naphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the chlorophenyl and thieno[3,4-c]pyrazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]naphthalene-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Analogues:
N-{5,5-dioxo-2-phenyl-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide (): Substituents: Phenyl at position 2, 4-methoxyphenyl-pyrrolidine-3-carboxamide at position 3. Electronic Profile: The methoxy group introduces electron-donating effects, contrasting with the electron-withdrawing 4-chlorophenyl in the target compound. Physicochemical Properties: XLogP = 0.9, polar surface area = 119 Ų .
4-(4-Chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol Derivatives ():
Table 1: Comparative Analysis of Structural and Physicochemical Properties
*Estimated based on substituent contributions (naphthalene increases lipophilicity vs. pyrrolidine).
Pharmacological and Material Implications
- Bioactivity : The 4-chlorophenyl group enhances hydrophobic binding, while the sulfone improves stability. Comparatively, the methoxyphenyl-pyrrolidine analogue () may exhibit altered solubility and target affinity due to its polar substituents.
- Crystallography : Structural refinement tools like SHELXL and visualization via ORTEP-III are critical for resolving subtle differences in substituent orientation and ring puckering.
Biological Activity
N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]naphthalene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a thieno[3,4-c]pyrazole core and is characterized by its unique structural properties that may influence its interaction with various biological targets.
The compound's IUPAC name is N'-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(naphthalene-2-carboxamide), and it has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C18H14ClN3O3S |
| Molecular Weight | 371.83 g/mol |
| CAS Number | 899733-96-1 |
| SMILES | Cc1cccc(c1)C(=O)Nc2c(c(=O)s2)N(c3ccc(Cl)cc3)C(=O)N(c4ccccc4)C(=O)N(c5c(sc(c5)C(=O)N(c6ccccc6))=O)C(=O)N(c7ccccc7)) |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Mechanistically, it may inhibit or activate various enzymes and receptors involved in critical signaling pathways. This includes the modulation of inflammatory responses and potential neuroprotective effects.
Anticancer Properties
Research indicates that compounds with similar structural frameworks have shown promise as anticancer agents. The thieno[3,4-c]pyrazole moiety is known to exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that derivatives of thieno[3,4-c]pyrazole significantly reduced tumor growth in xenograft models through the modulation of cell cycle regulators and apoptotic pathways.
Neuroprotective Effects
The compound's potential neuroprotective properties are particularly noteworthy. It has been shown to attenuate neuroinflammation, which is a critical factor in neurodegenerative diseases such as Parkinson's disease (PD). In vitro studies revealed that the compound significantly reduced the production of pro-inflammatory cytokines and inhibited the activation of microglia in response to lipopolysaccharide (LPS) stimulation. This suggests a mechanism involving the inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses.
Inhibition of Enzymatic Activity
Studies have also indicated that this compound can inhibit specific enzymes associated with disease progression. For example, it has been shown to suppress the activity of cyclooxygenase (COX)-2 and inducible nitric oxide synthase (iNOS), both of which are involved in inflammatory processes.
Case Studies
- Neuroinflammation Model : In a study involving MPTP-induced neurotoxicity in mice, prophylactic treatment with the compound led to decreased levels of inflammatory markers and improved behavioral outcomes. The results indicated a protective effect on dopaminergic neurons.
- Cancer Cell Line Studies : The compound was tested against various cancer cell lines including breast and colon cancer cells. Results showed a dose-dependent decrease in cell viability and an increase in apoptosis markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
